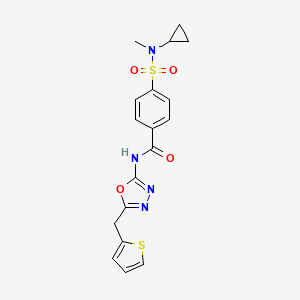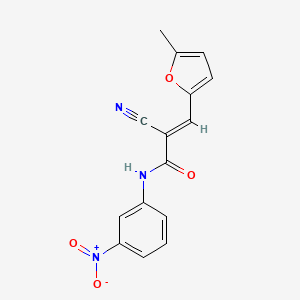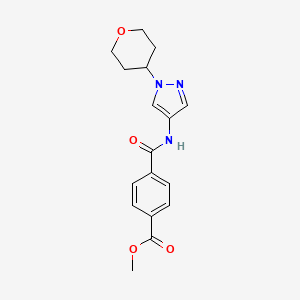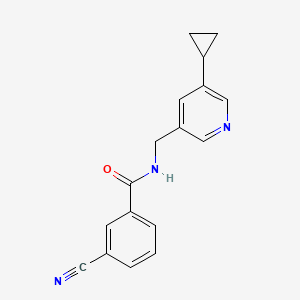![molecular formula C14H18O2 B2943416 4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one CAS No. 67807-29-8](/img/structure/B2943416.png)
4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one, also known as Methylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of compounds. It is a psychoactive substance that is structurally similar to the illicit drug MDMA (3,4-methylenedioxymethamphetamine), commonly known as ecstasy. Methylone is known for its stimulating and euphoric effects and has been used recreationally as a party drug.
Mecanismo De Acción
4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one acts as a serotonin and dopamine reuptake inhibitor, meaning that it prevents the reuptake of these neurotransmitters, resulting in an increase in their concentration in the brain. This leads to the stimulation of the central nervous system and the release of euphoria-inducing chemicals in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia (elevated body temperature). This compound has also been shown to cause changes in behavior, including increased sociability, talkativeness, and feelings of empathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one in laboratory experiments is that it is relatively easy to synthesize and obtain. It has also been shown to have a range of effects on the body, making it a useful tool for studying the effects of neurotransmitters on behavior. However, one limitation of using this compound in laboratory experiments is that it is a psychoactive substance and can be abused. Researchers must take precautions to ensure that the substance is used safely and ethically in their experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one. One area of interest is the potential therapeutic uses of this compound. It has been suggested that it may have applications in the treatment of depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new synthetic cathinones that have fewer adverse effects and are less likely to be abused. Finally, there is a need for further research on the long-term effects of this compound use, particularly on the brain and other organ systems.
Métodos De Síntesis
4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one can be synthesized through a multi-step process starting from 4-methoxyphenylacetone. The synthesis involves the reduction of 4-methoxyphenylacetone to 4-methoxyphenyl-2-propanone, which is then reacted with methylamine to produce this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of serotonin and dopamine neurotransmitters on the brain. This compound has been shown to increase the release of serotonin and dopamine, which are involved in regulating mood, emotion, and behavior.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYADWDOAFPYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2943333.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)
![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)

![7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943348.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)